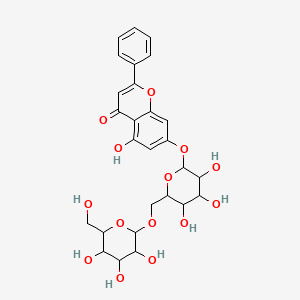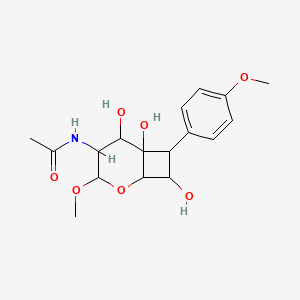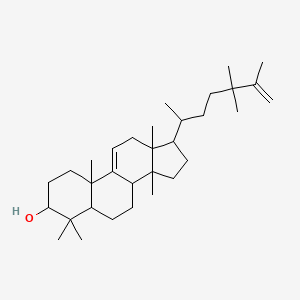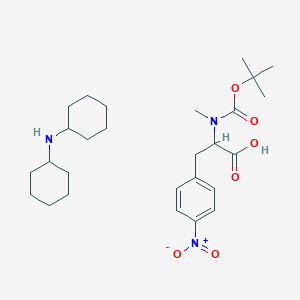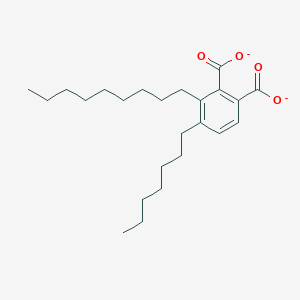
4-Heptyl-3-nonylphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptyl-3-nonylphthalate: is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of plastic products . Phthalates are known for their ability to disrupt endocrine functions, which has led to increased scrutiny and regulation in recent years . The compound’s chemical structure consists of a phthalic acid core with heptyl and nonyl ester groups attached, giving it unique properties and applications .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to a higher temperature to speed up the reaction, and the product is purified through distillation or crystallization .
3. Chemical Reactions Analysis
Types of Reactions: this compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalates .
4. Scientific Research Applications
Chemistry: this compound is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the mechanical properties of these materials, making them more durable and flexible .
Biology and Medicine: Research has shown that phthalates, including this compound, can disrupt endocrine functions, leading to various health effects. Studies are ongoing to understand the compound’s impact on human health and its potential use in medical applications .
Industry: In addition to its use as a plasticizer, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these products makes it valuable in various industrial applications .
5. Mechanism of Action
This compound exerts its effects primarily through interaction with nuclear receptors involved in hormone regulation. The compound can bind to these receptors, disrupting normal hormone signaling pathways. This disruption can lead to various health effects, including endocrine disorders and developmental issues . The molecular targets include the hypothalamic-pituitary-gonadal axis and other hormone-regulating pathways .
6. Comparison with Similar Compounds
Similar Compounds:
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: this compound is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, its longer alkyl chains result in higher flexibility and durability in plastic products . Additionally, its specific interactions with nuclear receptors may differ from those of other phthalates, leading to unique biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyl-3-nonylphthalate typically involves the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to a higher temperature to speed up the reaction, and the product is purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptyl-3-nonylphthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalates .
Applications De Recherche Scientifique
Chemistry: 4-Heptyl-3-nonylphthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the mechanical properties of these materials, making them more durable and flexible .
Biology and Medicine: Research has shown that phthalates, including this compound, can disrupt endocrine functions, leading to various health effects. Studies are ongoing to understand the compound’s impact on human health and its potential use in medical applications .
Industry: In addition to its use as a plasticizer, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these products makes it valuable in various industrial applications .
Mécanisme D'action
4-Heptyl-3-nonylphthalate exerts its effects primarily through interaction with nuclear receptors involved in hormone regulation. The compound can bind to these receptors, disrupting normal hormone signaling pathways. This disruption can lead to various health effects, including endocrine disorders and developmental issues . The molecular targets include the hypothalamic-pituitary-gonadal axis and other hormone-regulating pathways .
Comparaison Avec Des Composés Similaires
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: 4-Heptyl-3-nonylphthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, its longer alkyl chains result in higher flexibility and durability in plastic products . Additionally, its specific interactions with nuclear receptors may differ from those of other phthalates, leading to unique biological effects .
Propriétés
Formule moléculaire |
C24H36O4-2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
4-heptyl-3-nonylphthalate |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-10-12-14-16-20-19(15-13-11-8-6-4-2)17-18-21(23(25)26)22(20)24(27)28/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28)/p-2 |
Clé InChI |
SCULWCBUAGJQHY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=C(C=CC(=C1C(=O)[O-])C(=O)[O-])CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)
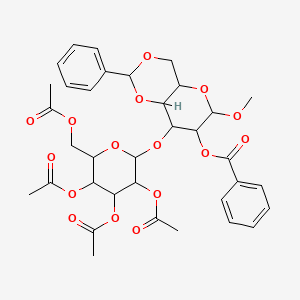
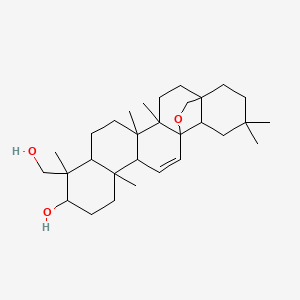

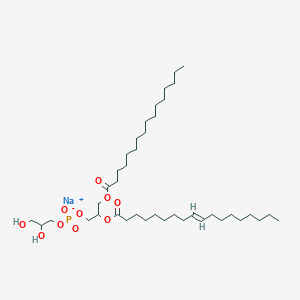
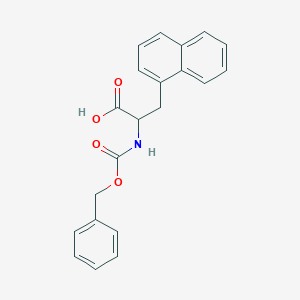
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
